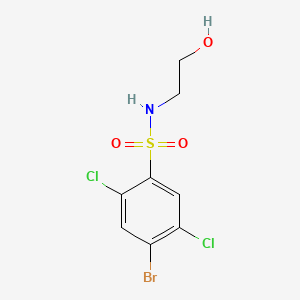amine CAS No. 1206133-16-5](/img/structure/B603055.png)
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine is an organic compound with the molecular formula C16H17Cl2NO3S and a molecular weight of 374.3 g/mol. This compound is characterized by the presence of two chlorine atoms, an ethoxy group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2,5-dichloroaniline.
Ethoxylation: The 2,5-dichloroaniline undergoes ethoxylation to introduce the ethoxy group.
Sulfonamide Formation: The ethoxylated product is then reacted with sulfonyl chloride to form the sulfonamide group.
Final Product:
Chemical Reactions Analysis
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Scientific Research Applications
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine can be compared with other similar compounds, such as:
This compound: This compound has similar structural features but may differ in its biological activity and chemical reactivity.
This compound: Another similar compound with slight variations in its functional groups, leading to different properties.
Properties
CAS No. |
1206133-16-5 |
|---|---|
Molecular Formula |
C16H17Cl2NO3S |
Molecular Weight |
374.3g/mol |
IUPAC Name |
2,5-dichloro-4-ethoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-3-22-15-9-14(18)16(10-13(15)17)23(20,21)19-11(2)12-7-5-4-6-8-12/h4-11,19H,3H2,1-2H3 |
InChI Key |
WYKPHKFUWHPJDY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC(C)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


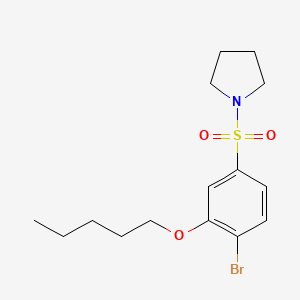
![1-[(6-methoxy-2-naphthyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B602977.png)
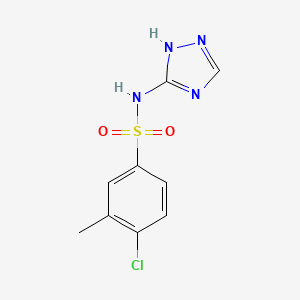
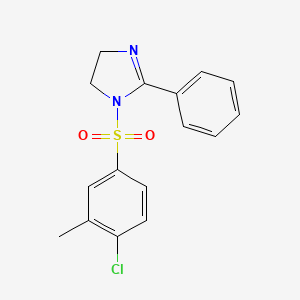
![4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B602980.png)
![4-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]morpholine](/img/structure/B602981.png)
![1-{4-[4-(1H-imidazole-1-sulfonyl)phenoxy]benzenesulfonyl}-1H-imidazole](/img/structure/B602983.png)
![4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B602985.png)
![2-methyl-1-({4'-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-1H-imidazole](/img/structure/B602987.png)
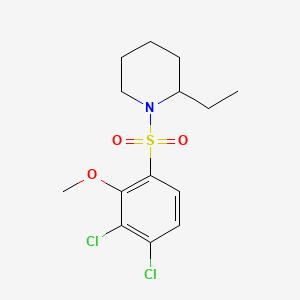
amine](/img/structure/B602992.png)
amine](/img/structure/B602993.png)
amine](/img/structure/B602994.png)
